

Application Note: Investigating the Therapeutic Effects of Sulfasalazine using 3D Organoid Models

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Compound of Interest

Compound Name:	<i>Sulprosal</i>
CAS No.:	58703-77-8
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Introduction

Sulfasalazine (SASP) is a well-established disease-modifying antirheumatic drug (DMARD) with a history of effective use in treating inflammatory bowel disease (IBD) and rheumatoid arthritis.[1] Its mechanism of action is multifaceted. In the colon, gut microbiota metabolize SASP into its active components: 5-aminosalicylic acid (5-ASA), which exerts local anti-inflammatory effects, and sulfapyridine, which is absorbed systemically.[2][3] More recently, SASP has garnered significant interest in oncology for its ability to inhibit the cystine/glutamate antiporter system xc- (xCT).[4][5][6] Inhibition of xCT depletes intracellular cysteine, leading to the suppression of glutathione (GSH) synthesis and subsequent induction of ferroptosis, a form of iron-dependent programmed cell death, in cancer cells with high xCT expression.[4][7][8]

Organoid technology provides a superior, physiologically relevant 3D model system for studying both of these therapeutic modalities.[9][10] Derived from adult stem cells, intestinal organoids recapitulate the complex cellular architecture and function of the gut epithelium, making them ideal for modeling IBD.[11][12] Similarly, patient-derived tumor organoids

(PDTOs) preserve the genetic and phenotypic characteristics of the original tumor, offering a powerful platform for personalized drug screening and mechanistic studies.[13][14]

This guide provides a comprehensive framework for utilizing intestinal and tumor organoid cultures to investigate the dual therapeutic effects of sulfasalazine. Part A details protocols for modeling inflammation in human intestinal organoids to assess SASP's anti-inflammatory properties. Part B outlines methods for evaluating SASP-induced ferroptosis and anti-cancer efficacy in PDTOs.

Part A: Investigating Anti-inflammatory Effects in Intestinal Organoids

Principle: This section focuses on modeling the inflammatory conditions of IBD in vitro. Human intestinal organoids are first cultured to form a mature epithelial layer. An inflammatory state is then induced using a cocktail of pro-inflammatory cytokines, such as TNF- α and IFN- γ , which are known to drive IBD pathology.[9] Sulfasalazine is subsequently administered to assess its ability to rescue epithelial barrier function and reduce the expression of inflammatory markers.

Protocol 1: Establishment and Culture of Human Intestinal Organoids

This protocol outlines the basic steps for establishing and maintaining human intestinal organoid cultures from cryopreserved stocks or fresh biopsies.

Materials:

- Cryopreserved human intestinal organoids
- Basement Membrane Extract (BME), such as Matrigel®
- Complete IntestiCult™ Organoid Growth Medium (Human)[10]
- Gentle Cell Dissociation Reagent (GCDR)
- DMEM/F-12 with 15 mM HEPES
- 24-well tissue culture-treated plates

Methodology:

- Thawing Organoids: Rapidly thaw a cryovial of organoids in a 37°C water bath. Transfer contents to a 15 mL conical tube containing 9 mL of basal medium and centrifuge at 450 x g for 5 minutes.[12]
- Embedding in BME: Resuspend the organoid pellet in liquid BME on ice. Pipette 25-50 µL droplets ("domes") of the BME-organoid suspension into the center of pre-warmed 24-well plate wells.[10]
- Polymerization: Invert the plate and incubate at 37°C for 10-20 minutes to allow the domes to polymerize.[15]
- Culture: Add 500 µL of complete IntestiCult™ Organoid Growth Medium to each well. Culture at 37°C and 5% CO₂, changing the medium every 2-3 days.[10][15]
- Passaging: After 7-10 days, or when organoids are dense, passage them by disrupting the BME domes with GCDR, mechanically dissociating the organoids, and re-plating as described above.[10][12]

Protocol 2: Modeling Inflammation and Sulfasalazine Treatment

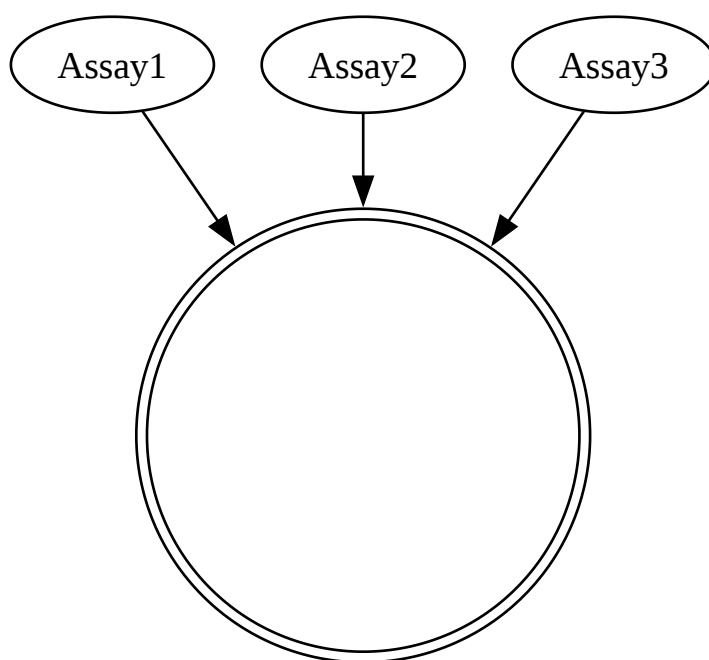
Principle: To mimic the inflammatory microenvironment of IBD, organoid cultures are treated with a cytokine cocktail. This controlled induction of inflammation provides a robust system to test the therapeutic efficacy of sulfasalazine.

Methodology:

- Plate Mature Organoids: Culture organoids for 5-7 days until they form well-developed structures.
- Induce Inflammation: Prepare an inflammatory cocktail in the culture medium. A common combination is TNF-α (10-100 ng/mL) and IFN-γ (10-100 ng/mL).[9] Replace the standard medium with the inflammatory medium.

- Sulfasalazine Treatment: Concurrently with or 24 hours after inflammatory induction, treat organoids with varying concentrations of sulfasalazine (e.g., 10 μ M - 500 μ M). Include vehicle-only controls for both inflamed and non-inflamed conditions.
- Incubation: Incubate for 24-72 hours before proceeding to assessment assays.

Workflow for IBD Modeling in Intestinal Organoids



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Caption: Workflow for assessing sulfasalazine in an IBD organoid model.

Protocol 3: Assessing Therapeutic Efficacy

A. Barrier Function Assay (FITC-Dextran)

Principle: A key feature of IBD is a compromised epithelial barrier.^[16] This assay measures the permeability of the organoid epithelium to a fluorescently labeled dextran molecule. A healthy, intact barrier will prevent dextran from entering the organoid lumen.

Methodology:

- Following treatment, add FITC-dextran (4 kDa, 1 mg/mL) to the culture medium of live organoids.[17]
- Incubate for 4-6 hours at 37°C.
- Transfer organoids to a chamber slide suitable for microscopy.[18]
- Image using confocal microscopy. Quantify the fluorescence intensity inside the organoid lumen compared to the surrounding medium. A decrease in luminal fluorescence in SASP-treated organoids indicates barrier restoration.

B. Gene Expression Analysis (RT-qPCR)

Principle: Inflammation is driven by the expression of pro-inflammatory cytokines. RT-qPCR is used to quantify changes in the mRNA levels of key inflammatory genes to measure the anti-inflammatory effect of sulfasalazine.

Methodology:

- RNA Extraction: Harvest organoids from BME using a cell recovery solution and extract total RNA using a standard kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA.
- qPCR: Perform quantitative PCR using SYBR Green chemistry with primers for target genes (e.g., IL-6, IL-8, TNF- α) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. [19][20]
- Analysis: Calculate the relative fold change in gene expression using the $\Delta\Delta C_t$ method. A significant reduction in cytokine expression in SASP-treated groups compared to the inflamed control indicates an anti-inflammatory effect.

Table 1: Example Human qPCR Primer Sequences for Inflammatory Markers

Gene Name	Forward Primer (5'-3')	Reverse Primer (5'-3')	Source
IL-6	GGTACATCCTCGAC GGCATCT	GTGCCTCTTTGCTG CTTTCAC	OriGene[21]
TNF- α	CCTCTCTCTAATCAG CCCTCTG	GAGGACCTGGGAG TAGATGAG	OriGene[21]
IL-8	ACTGAGAGTGATTG AGAGTGGAC	AACCCTCTGCACCC AGTTTTTC	ResearchGate[22]
GAPDH	AATCCCATCACCATC TTCCA	TGGACTIONCACGACG TACTCA	Spandidos[23]

C. Immunofluorescence Staining

Principle: This technique allows for the visualization of protein expression and localization within the organoid structure. Staining for tight junction proteins like ZO-1 can visually confirm the integrity of the epithelial barrier.

Methodology:

- **Fixation:** Fix whole organoids in 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature.[24]
- **Permeabilization:** Permeabilize with 0.5% Triton X-100 in PBS.[24]
- **Blocking:** Block with a solution containing 5% serum (from the same species as the secondary antibody) for at least 2 hours.[24]
- **Primary Antibody:** Incubate overnight at 4°C with a primary antibody against a tight junction protein (e.g., anti-ZO-1).[18]
- **Secondary Antibody:** Wash and incubate with a fluorescently-conjugated secondary antibody for 2 hours at room temperature.[25]
- **Mounting & Imaging:** Counterstain nuclei with DAPI, mount, and image using a confocal microscope.[26] Look for continuous, well-defined ZO-1 staining at cell-cell junctions in

treated organoids as an indicator of a restored barrier.

Part B: Evaluating Anti-Cancer Efficacy in Tumor Organoids (PDTOs)

Principle: This section leverages the ability of sulfasalazine to inhibit the xCT transporter (coded by the SLC7A11 gene), leading to glutathione depletion and ferroptotic cell death in cancer cells.[4][8][27] PDTOs, which maintain the characteristics of the original tumor, are used to assess the sensitivity of specific cancers to SASP and to confirm the mechanism of action.[5][28]

Protocol 4: Culture and Expansion of PDTOs

Principle: PDTOs are established from fresh tumor tissue obtained from biopsies or surgical resections, following strict aseptic techniques.[29] The protocol is similar to intestinal organoids but often requires specialized, tumor-specific media formulations.

Methodology:

- Tissue Processing: Mechanically and enzymatically digest fresh tumor tissue to create a single-cell or small-cluster suspension.[30]
- Embedding and Culture: Embed the cell suspension in BME and culture in a medium tailored to the tumor type. This medium is often supplemented with specific growth factors and inhibitors to select for tumor cell growth.
- Expansion: Passage the PDTOs as they grow, typically every 1-3 weeks, to expand the culture for downstream drug screening and analysis.[31]

Protocol 5: Sulfasalazine Dose-Response and Viability Assays

Principle: To determine the cytotoxic efficacy of SASP, PDTOs are treated across a range of concentrations. Cell viability is measured to calculate the half-maximal inhibitory concentration (IC50), a key metric of drug potency.

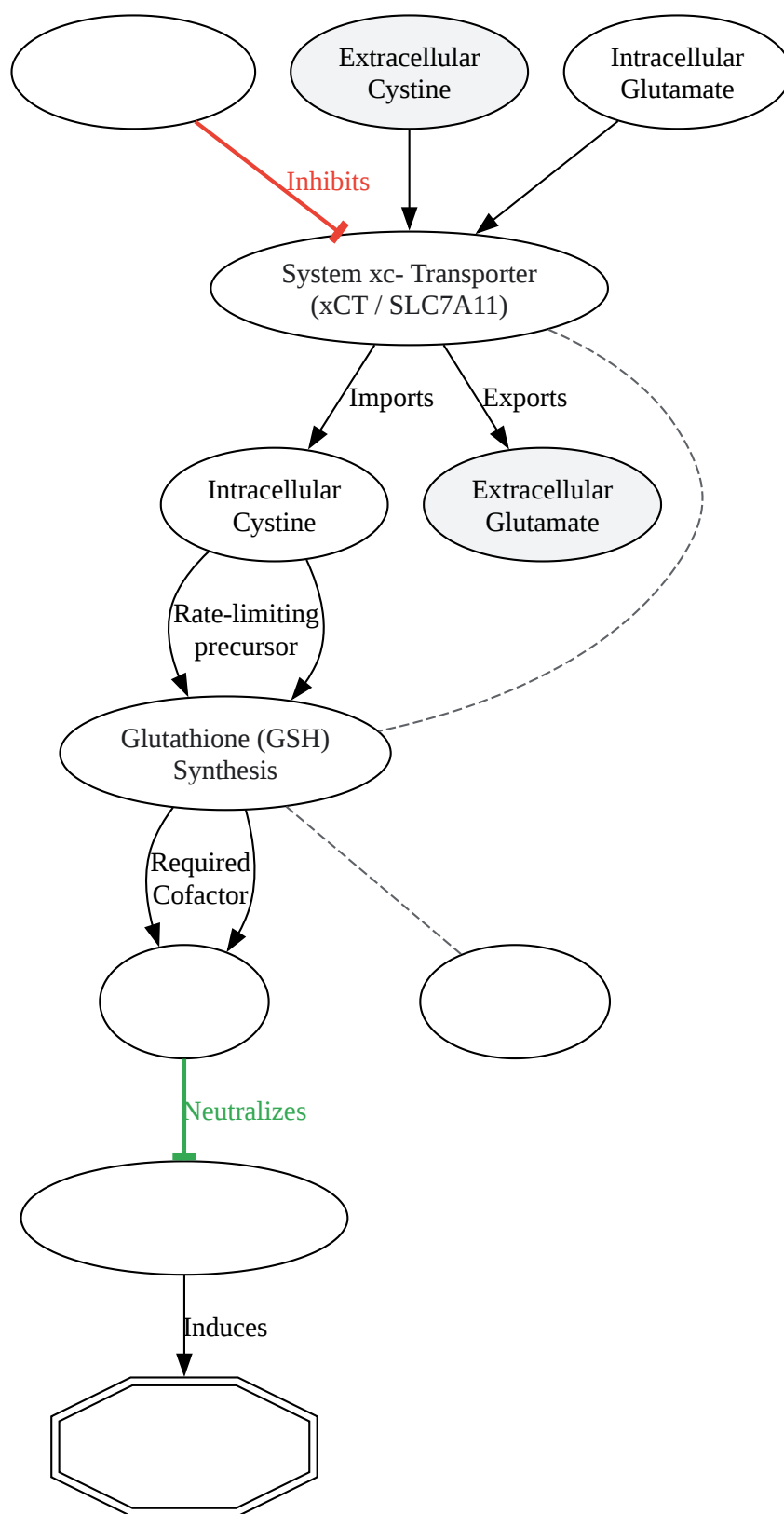
Methodology:

- **Plating:** Dissociate mature PDTOs and plate them in a 96-well format.
- **Treatment:** After allowing the organoids to re-form for 2-3 days, treat them with a serial dilution of sulfasalazine (e.g., 0 μ M to 1000 μ M).[4][32]
- **Incubation:** Incubate for 72-120 hours.
- **Viability Assay:** Measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo® 3D). Luminescence is proportional to the number of viable cells.
- **Data Analysis:** Normalize the results to the vehicle-treated control. Plot the dose-response curve and calculate the IC50 value using non-linear regression.[33]

Table 2: Example Data from a PDTO Viability Assay

SASP Conc. (μ M)	Average Viability (%)	Standard Deviation
0 (Vehicle)	100.0	5.2
50	95.3	4.8
100	88.1	6.1
250	52.4	7.3
500	21.7	3.9
1000	8.9	2.5

SASP-Induced Ferroptosis Signaling Pathway



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Caption: SASP inhibits xCT, leading to GSH depletion and ferroptosis.

Protocol 6: Mechanistic Assays for Ferroptosis

A. Glutathione (GSH) Depletion Assay

Principle: SASP's primary anti-cancer mechanism involves depleting GSH.[34] This assay quantifies total and oxidized glutathione levels to confirm target engagement.

Methodology:

- Treat PDOs with SASP (at or near the IC50 concentration) for 24-48 hours.
- Harvest the organoids and lyse them according to the manufacturer's protocol for a commercial GSH/GSSG ratio detection kit.[35]
- Measure fluorescence or absorbance using a plate reader.[35][36]
- Calculate the total GSH levels and the GSH/GSSG ratio. A significant decrease in total GSH and the GSH/GSSG ratio in SASP-treated organoids confirms the depletion of the antioxidant pool, a prerequisite for ferroptosis.[37]

B. Lipid Reactive Oxygen Species (ROS) Measurement

Principle: The consequence of GSH depletion and subsequent inactivation of the enzyme GPX4 is the accumulation of lipid-based reactive oxygen species, a hallmark of ferroptosis.[7]

Methodology:

- Treat PDOs with SASP as described above. A positive control (e.g., Erastin) and a negative control (e.g., Ferrostatin-1, a ferroptosis inhibitor) should be included.
- Dissociate organoids into single cells.
- Load cells with a lipid peroxidation sensor dye, such as C11-BODIPY™ 581/591, according to the manufacturer's instructions.
- Analyze the cells via flow cytometry or fluorescence microscopy. A shift in the dye's fluorescence emission from red to green indicates lipid peroxidation.

- Quantify the percentage of green-positive cells or the mean fluorescence intensity. A significant increase in lipid ROS in SASP-treated organoids, which is reversible by Ferrostatin-1, is strong evidence of ferroptosis.

Conclusion

Organoid models provide a robust and clinically relevant platform for dissecting the dual therapeutic mechanisms of sulfasalazine. For inflammatory bowel disease research, intestinal organoids offer a powerful system to model epithelial inflammation and barrier dysfunction, enabling the quantification of SASP's anti-inflammatory and barrier-protective effects. For oncology, patient-derived tumor organoids serve as invaluable personalized models to test the efficacy of SASP as a ferroptosis-inducing agent and to identify patient populations who may benefit from this therapeutic strategy. The protocols detailed herein provide a comprehensive guide for researchers to harness the power of organoid technology in advancing our understanding and application of this versatile drug.

References

- Co, J. Y., Margalef-Català, M., Monack, D. M., & Amieva, M. R. (2021). Controlling the polarity of human gastrointestinal organoids to investigate epithelial biology and infectious diseases. *Nature Protocols*. Available at: [\[Link\]](#)
- Pramanik, S., Das, S., & Abdullah, M. (2020). Evaluation of Intestinal Epithelial Barrier Function in Inflammatory Bowel Diseases Using Murine Intestinal Organoids. *PMC*. Available at: [\[Link\]](#)
- Lynch, M., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (*Neophoca cinerea*) and other mammals. *PMC*. Available at: [\[Link\]](#)
- Sehm, T., et al. (2016). Sulfasalazine impacts on ferroptotic cell death and alleviates the tumor microenvironment and glioma-induced brain edema. *Oncotarget*. Available at: [\[Link\]](#)
- Wang, G., et al. (2013). Modeling inflammation and oxidative stress in gastrointestinal disease development using novel organotypic culture systems. *PMC*. Available at: [\[Link\]](#)

- Patel, D. F., & Bansal, P. (2024). Sulfasalazine. StatPearls - NCBI Bookshelf. Available at: [\[Link\]](#)
- Kim, Y. K., et al. (2021). Human kidney organoids reveal the role of glutathione in Fabry disease. PMC. Available at: [\[Link\]](#)
- Inoue, T., et al. (2019). Sulfasalazine could modulate the CD44v9-xCT system and enhance cisplatin-induced cytotoxic effects in metastatic bladder cancer. PMC. Available at: [\[Link\]](#)
- Synapse. (2025). What is the action of sulfasalazine (Sulfasalazine) in treating inflammatory bowel diseases?. Patsnap Synapse. Available at: [\[Link\]](#)
- Chen, H., et al. (2021). Protocol for generation and drug treatment of individualized patient-derived organoids. STAR Protocols. Available at: [\[Link\]](#)
- Yoshimoto, S., et al. (2014). Effect of sulfasalazine (SSZ) on cancer stem-like cells (CSCs) via inhibiting xCT signal pathway: Phase 1 study in patients with gastric cancer (EPOC 1205). ASCO Publications. Available at: [\[Link\]](#)
- Pleguezuelos-Manzano, C., et al. (2020). Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells. Current Protocols in Immunology. Available at: [\[Link\]](#)
- HUB Organoids. Transepithelial Electrical Resistance Teer Assay. HUB Organoids. Available at: [\[Link\]](#)
- Vladić, A., et al. (2024). Circulatory Indicators of Lipid Peroxidation, the Driver of Ferroptosis, Reflect Differences between Relapsing–Remitting and Progressive Multiple Sclerosis. MDPI. Available at: [\[Link\]](#)
- Khan, M. A. W., & De-loyde, K. J. (2025). Intestinal organoids in inflammatory bowel disease: advances, applications, and future directions. Frontiers. Available at: [\[Link\]](#)
- ResearchGate. (2019). Primer sequences for qPCR analysis of IL-6, IL-8, IL-1 β , and TNF- α gene.... ResearchGate. Available at: [\[Link\]](#)

- Zhang, Y., et al. (2019). Sulfasalazine-induced ferroptosis in breast cancer cells is reduced by the inhibitory effect of estrogen receptor on the transferrin receptor. Spandidos Publications. Available at: [\[Link\]](#)
- OriGene Technologies Inc. IL6 Human qPCR Primer Pair (NM_000600). OriGene Technologies Inc. Available at: [\[Link\]](#)
- Grotto, D., et al. (2007). Lipid peroxidation, antioxidant enzymes and glutathione levels in human erythrocytes exposed to colloidal iron hydroxide in vitro. PubMed. Available at: [\[Link\]](#)
- Tan, T., et al. (2024). Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids. ResearchGate. Available at: [\[Link\]](#)
- Sehm, T., et al. (2016). Sulfasalazine impacts on ferroptotic cell death and alleviates the tumor microenvironment and glioma-induced brain edema. Oncotarget. Available at: [\[Link\]](#)
- Nagane, M., et al. (2018). Sulfasalazine, an inhibitor of the cystine-glutamate antiporter, reduces DNA damage repair and enhances radiosensitivity in murine B16F10 melanoma. PLOS One. Available at: [\[Link\]](#)
- Nanki, K., et al. (2017). Long-term Inflammation Transforms Intestinal Epithelial Cells of Colonic Organoids. Journal of Crohn's and Colitis. Available at: [\[Link\]](#)
- Gracz, A. D., et al. (2016). Immunofluorescent Staining of Mouse Intestinal Stem Cells. Bio-protocol. Available at: [\[Link\]](#)
- Craven, P. A., et al. (1987). Actions of sulfasalazine and 5-aminosalicylic acid as reactive oxygen scavengers in the suppression of bile acid-induced increases in colonic epithelial cell loss and proliferative activity. PubMed. Available at: [\[Link\]](#)
- International Society of Organoid Research (ISoOR). (2025). Expert Consensus on Patient Derived Tumor Organoid Culture and Drug Sensitivity Testing. ISoOR. Available at: [\[Link\]](#)
- Horikirizono, H., et al. (2023). Sulfasalazine, a potent cystine-glutamate transporter inhibitor, enhances osteogenic differentiation of canine adipose-derived stem cells. Journal of Veterinary Medical Science. Available at: [\[Link\]](#)

- ResearchGate. (2021). Human kidney organoids reveal the role of glutathione in Fabry disease. ResearchGate. Available at: [\[Link\]](#)
- Wang, K., et al. (2024). Iodine-131 induces ferroptosis and synergizes with sulfasalazine in differentiated thyroid cancer cells via suppressing SLC7A11. Frontiers. Available at: [\[Link\]](#)
- Synapse. (2024). What is the mechanism of Sulfasalazine?. Patsnap Synapse. Available at: [\[Link\]](#)
- Brough, K. L., et al. (2022). Development of a high-throughput barrier function assay using primary human gut organoids. bioRxiv. Available at: [\[Link\]](#)
- Bio-Techne. Human Intestinal Organoid Culture Protocol. Bio-Techne. Available at: [\[Link\]](#)
- Obirikorang, C., et al. (2025). Lipid Peroxidation and Glutathione Levels Among People Living With HIV Co-infected With Human Coronaviruses in Ghana. Cureus. Available at: [\[Link\]](#)
- Molecular Devices. (2024). Human organoid lines for modelling the intestinal epithelial barrier in vitro. Molecular Devices. Available at: [\[Link\]](#)
- Abe, M., et al. (2020). xCT inhibitor sulfasalazine depletes paclitaxel-resistant tumor cells through ferroptosis in uterine serous carcinoma. Spandidos Publications. Available at: [\[Link\]](#)
- Sehm, T., et al. (2016). Sulfasalazine impacts on ferroptotic cell death and alleviates the tumor microenvironment and glioma-induced brain edema. Luxembourg Institute of Health Research Portal. Available at: [\[Link\]](#)
- Nikolaev, M., et al. (2022). A Microwell-Based Intestinal Organoid-Macrophage Co-Culture System to Study Intestinal Inflammation. MDPI. Available at: [\[Link\]](#)
- Sino Biological. Human IK cytokine/IK gene qPCR Primer Pair. Sino Biological. Available at: [\[Link\]](#)
- Sharma, A., et al. (2024). Attenuation of Chronic Inflammation in Intestinal Organoids with Graphene Oxide-Mediated Tumor Necrosis Factor- α _Small Interfering RNA Delivery. Langmuir. Available at: [\[Link\]](#)

- Nature Cell and Science. (2019). Patient-Derived Organoids as a Model for Cancer Drug Discovery. Nature Cell and Science. Available at: [\[Link\]](#)
- Mahe, M. M., et al. (2013). Establishment of Gastrointestinal Epithelial Organoids. Current Protocols in Mouse Biology. Available at: [\[Link\]](#)
- Zhang, J., et al. (2020). Increased expression levels of inflammatory cytokines and adhesion molecules in lipopolysaccharide-induced acute inflammatory apoM^{-/-} mice. Spandidos Publications. Available at: [\[Link\]](#)
- Bar-Sela, G., et al. (2021). Patient-Derived Organoids as a Model for Cancer Drug Discovery. MDPI. Available at: [\[Link\]](#)

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Sources

- [1. Sulfasalazine - StatPearls - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [2. droracle.ai \[droracle.ai\]](#)
- [3. What is the mechanism of Sulfasalazine? \[synapse.patsnap.com\]](#)
- [4. Sulfasalazine impacts on ferroptotic cell death and alleviates the tumor microenvironment and glioma-induced brain edema - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Sulfasalazine could modulate the CD44v9-xCT system and enhance cisplatin-induced cytotoxic effects in metastatic bladder cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Sulfasalazine, an inhibitor of the cystine-glutamate antiporter, reduces DNA damage repair and enhances radiosensitivity in murine B16F10 melanoma | PLOS One \[journals.plos.org\]](#)
- [7. Oncology Reports \[spandidos-publications.com\]](#)
- [8. Sulfasalazine impacts on ferroptotic cell death and alleviates the tumor microenvironment and glioma-induced brain edema | Oncotarget \[oncotarget.com\]](#)
- [9. Frontiers | Intestinal organoids in inflammatory bowel disease: advances, applications, and future directions \[frontiersin.org\]](#)

- [10. cdn.stemcell.com \[cdn.stemcell.com\]](https://cdn.stemcell.com)
- [11. Modeling inflammation and oxidative stress in gastrointestinal disease development using novel organotypic culture systems - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. hubrecht.eu \[hubrecht.eu\]](https://hubrecht.eu)
- [13. cellnatsci.com \[cellnatsci.com\]](https://cellnatsci.com)
- [14. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [15. cincinnatichildrens.org \[cincinnatichildrens.org\]](https://cincinnatichildrens.org)
- [16. Development of a high-throughput barrier function assay using primary human gut organoids | bioRxiv \[biorxiv.org\]](#)
- [17. Evaluation of Intestinal Epithelial Barrier Function in Inflammatory Bowel Diseases Using Murine Intestinal Organoids - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. Protocol Guide: Generation of Apical-Out Gastrointestinal Organoids \[sigmaaldrich.com\]](https://sigmaaldrich.com)
- [19. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion \(*Neophoca cinerea*\) and other mammals - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. academic.oup.com \[academic.oup.com\]](https://academic.oup.com)
- [21. origene.com \[origene.com\]](https://origene.com)
- [22. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [23. Molecular Medicine Reports \[spandidos-publications.com\]](https://spandidos-publications.com)
- [24. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies \[sigmaaldrich.com\]](https://sigmaaldrich.com)
- [25. resources.rndsystems.com \[resources.rndsystems.com\]](https://resources.rndsystems.com)
- [26. bio-protocol.org \[bio-protocol.org\]](https://bio-protocol.org)
- [27. researchportal.lih.lu \[researchportal.lih.lu\]](https://researchportal.lih.lu)
- [28. ascopubs.org \[ascopubs.org\]](https://ascopubs.org)
- [29. isoor.org \[isoor.org\]](https://isoor.org)
- [30. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [31. dkfz.de \[dkfz.de\]](https://dkfz.de)
- [32. Frontiers | Iodine-131 induces ferroptosis and synergizes with sulfasalazine in differentiated thyroid cancer cells via suppressing SLC7A11 \[frontiersin.org\]](#)
- [33. huborganoids.nl \[huborganoids.nl\]](https://huborganoids.nl)

- [34. Oncology Letters \[spandidos-publications.com\]](#)
- [35. Human kidney organoids reveal the role of glutathione in Fabry disease - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [36. Lipid peroxidation, antioxidant enzymes and glutathione levels in human erythrocytes exposed to colloidal iron hydroxide in vitro - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [37. mdpi.com \[mdpi.com\]](#)
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